"N-tert-Butyl 4-Nitrophenylsulfonamide chemical properties"
"N-tert-Butyl 4-Nitrophenylsulfonamide chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-tert-Butyl 4-Nitrophenylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butyl 4-Nitrophenylsulfonamide is a key organic intermediate belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously present in antibacterial sulfa drugs and a wide array of modern therapeutics targeting conditions from glaucoma to cancer. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the chemical properties, synthesis, and reactivity of N-tert-Butyl 4-Nitrophenylsulfonamide. The objective is to equip researchers and drug development professionals with the technical knowledge necessary to effectively utilize this versatile molecule as a building block and protecting group in complex synthetic campaigns.
The defining features of this molecule are the sterically demanding tert-butyl group, which influences its solubility and crystalline nature, and the 4-nitrophenylsulfonyl (nosyl) group. The nosyl group is of particular interest due to the strong electron-withdrawing effect of the para-nitro substituent, which significantly modulates the reactivity of the sulfonamide nitrogen and establishes it as a valuable protecting group for amines in multi-step synthesis.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physical properties of a compound are fundamental for its application in experimental work.
Table 1: Chemical Identifiers for N-tert-Butyl 4-Nitrophenylsulfonamide
| Identifier | Value |
|---|---|
| IUPAC Name | N-(tert-butyl)-4-nitrobenzenesulfonamide |
| CAS Number | 49690-09-7[1][2] |
| Molecular Formula | C₁₀H₁₄N₂O₄S[1] |
| Molecular Weight | 258.29 g/mol [1] |
Table 2: Physicochemical Properties of N-tert-Butyl 4-Nitrophenylsulfonamide
| Property | Value | Source |
|---|---|---|
| Appearance | Yellowish solid | [1] |
| Melting Point | 105-109 °C | [1] |
| Solubility | Soluble in THF, CHCl₃ |[1] |
Below is the two-dimensional structure of the molecule, illustrating the connectivity of the tert-butyl group and the 4-nitrophenylsulfonyl moiety.
Synthesis and Mechanistic Considerations
The most direct and widely employed method for synthesizing N-tert-Butyl 4-Nitrophenylsulfonamide is the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and tert-butylamine.[1] This reaction is a classic example of sulfonamide bond formation.
Detailed Experimental Protocol
This protocol is adapted from a standard literature procedure.[1]
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Reaction Setup: A solution of tert-butylamine (0.47 L, 6.4 mol) in tetrahydrofuran (THF, 0.55 L) is prepared in a suitable reaction vessel equipped with a magnetic stirrer and cooled to 0 °C using an ice bath.
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Causality: The initial cooling is critical to manage the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. An excess of tert-butylamine is used both as a nucleophile and as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
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Addition of Electrophile: A solution of 4-nitrobenzenesulfonyl chloride (50 g, 0.23 mol) in THF (0.55 L) is added slowly to the cooled tert-butylamine solution.
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Reaction Progression: The resulting mixture is allowed to warm to room temperature and stirred for 24 hours.
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Initial Workup: The solvent (THF) is removed under reduced pressure (e.g., using a rotary evaporator). The resulting residue is taken up in a mixture of chloroform (CHCl₃) and 0.5 N HCl.
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Causality: The acidic wash is a crucial purification step. It protonates the excess basic tert-butylamine, forming a water-soluble ammonium salt that partitions into the aqueous layer, effectively separating it from the desired product which remains in the organic chloroform layer.
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Extraction and Drying: The layers are separated, and the aqueous phase is extracted again with chloroform to ensure complete recovery of the product. The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).
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Isolation: The solvent is removed by evaporation, yielding the final product as a yellowish solid (56.3 g, 97% yield).[1]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound. The expected spectral data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. A reported spectrum in CDCl₃ shows the following key signals:
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δ 1.29 (s, 9H): This singlet corresponds to the nine equivalent protons of the sterically bulky tert-butyl group. Its integration (9H) is a hallmark of this moiety.
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δ 5.07 (s, 1H): This broad singlet is attributed to the proton attached to the sulfonamide nitrogen (-SO₂NH-).
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δ 8.13 (d, J = 9 Hz, 2H) & δ 8.39 (d, J = 9 Hz, 2H): These two doublets represent the four protons on the para-substituted benzene ring. They appear as a classic AA'BB' system. The downfield shift is due to the strong deshielding effects of the sulfonyl and nitro groups.[1]
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IR (Infrared) Spectroscopy: While a specific spectrum is not provided in the search results, the characteristic absorption bands can be predicted based on the functional groups present:
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~3300 cm⁻¹: N-H stretching vibration of the sulfonamide.
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~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. These are typically strong and sharp peaks.
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~1340 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonamide group. The asymmetric stretch is usually very strong.
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~1600, ~1480 cm⁻¹: Aromatic C=C stretching vibrations.
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Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight, 258.29. A common fragmentation pattern would involve the loss of the tert-butyl group ([M-57]⁺), leading to a significant peak at m/z ~201.
Reactivity and Applications in Drug Development
The chemical behavior of N-tert-Butyl 4-Nitrophenylsulfonamide is dictated by its three primary functional components: the sulfonamide linkage, the tert-butyl group, and the nitroaromatic system.
The Nosyl Group as a Protecting Group
The 4-nitrophenylsulfonyl (nosyl or Ns) group is a well-established protecting group for amines.[3] The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the sulfonamide N-H proton, facilitating N-alkylation reactions.[3] More importantly, it provides a reliable method for deprotection under mild conditions that are orthogonal to many other protecting groups.
The most common method for cleaving the nosyl group is through nucleophilic aromatic substitution, typically using a soft nucleophile like thiophenol in the presence of a base such as potassium carbonate.[3][4] This selective removal makes the nosyl group highly valuable in the synthesis of complex amines and peptides.
Reduction of the Nitro Group
A pivotal reaction for this molecule in medicinal chemistry is the reduction of the aromatic nitro group to a primary amine. This transformation converts the molecule into 4-Amino-N-tert-butylbenzenesulfonamide , introducing a versatile functional handle. This new amino group can be used for a variety of subsequent reactions, such as amide bond formation, diazotization, or reductive amination, allowing for the construction of diverse compound libraries for drug screening. Standard reduction conditions include catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). The initial synthesis protocol notes that the product is often used directly in the next reaction, which is frequently this reduction step.[1]
Conclusion
N-tert-Butyl 4-Nitrophenylsulfonamide is a compound of significant practical importance in synthetic organic chemistry. Its well-defined synthesis, characterized by high yield and straightforward purification, makes it readily accessible.[1] The molecule's true value lies in its predictable reactivity, particularly the dual functionality of the nosyl group, which serves as both a stable sulfonamide scaffold and a readily cleavable protecting group.[3] Furthermore, the nitro moiety acts as a latent amino group, accessible through standard reduction protocols. For researchers in drug discovery, this compound represents a strategic starting material for building molecular complexity and exploring the chemical space around the privileged sulfonamide pharmacophore.
References
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PubChem. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441. Available from: [Link]
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PubChem. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784. Available from: [Link]
